Benzyl 6-aminonicotinate

Overview

Description

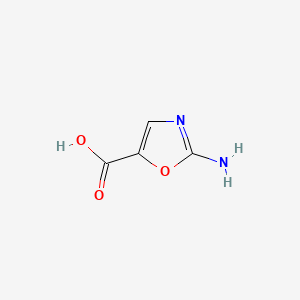

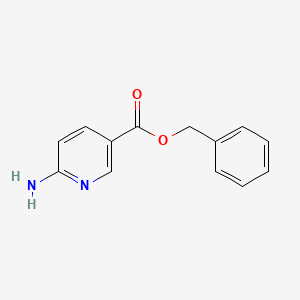

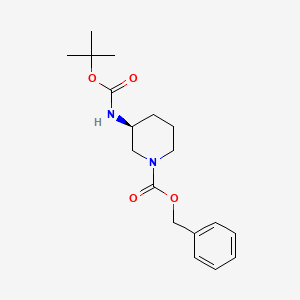

Benzyl 6-aminonicotinate is a chemical compound with the molecular formula C13H12N2O2 . Its average mass is 228.247 Da and its monoisotopic mass is 228.089874 Da .

Synthesis Analysis

Benzyl 6-aminonicotinate can be synthesized from 6-aminonicotinic acid and benzyl bromide . The reaction is stirred at room temperature overnight .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 6-aminonicotinate are not detailed in the search results, it’s worth noting that the compound can participate in various chemical reactions due to the presence of the benzyl group and the 6-aminonicotinate moiety .Physical And Chemical Properties Analysis

Benzyl 6-aminonicotinate has a density of 1.2±0.1 g/cm3, a boiling point of 420.5±30.0 °C at 760 mmHg, and a flash point of 208.1±24.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 3.05 .Scientific Research Applications

1. Antithrombotic Properties

Benzyl 6-aminonicotinate derivatives have been explored for their antithrombotic properties. For instance, benzyl sulfonamides were found to significantly increase potency in platelet count assays, leading to the development of antithrombotic drugs like AZD1283 (Bach et al., 2013).

2. Electrocatalytic Applications

Benzyl 6-aminonicotinate has been used in the electrocatalytic carboxylation of certain compounds, demonstrating its potential in chemical synthesis processes. This includes the conversion of 2-amino-5-bromopyridine to 6-aminonicotinic acid (Feng et al., 2010).

3. Chemical Analysis and Spectroscopy

In spectroscopic studies, benzyl 6-aminonicotinate has been used to understand solvatochromism and prototropism in chemical compounds, aiding in the analysis of chemical behavior under different conditions (Dogra, 2005).

4. Hydrolysis Studies

The hydrolysis behavior of benzyl 6-aminonicotinate has been investigated, providing insights into its stability and reaction kinetics in different pH environments (Wang & Patel, 1986).

5. Antiparasitic Properties

Research has also been conducted on the potential antiparasitic properties of benzyl 6-aminonicotinate derivatives, demonstrating activity against parasites like Leishmania infantum (Delmas et al., 2002).

6. Electrosynthesis

Benzyl 6-aminonicotinate has been utilized in the electrosynthesis of 6-aminonicotinic acid, highlighting its role in facilitating chemical transformations under mild conditions (Gennaro et al., 2004).

7. Molecular Structure and Synthesis

Studies on the synthesis and molecular structure of benzyl 6-aminonicotinate derivatives contribute to our understanding of their chemical properties and potential applications in various fields (Hwang et al., 2006).

8. Anti-Proliferative Activity

Research into the anti-proliferative activities of benzyl 6-aminonicotinate derivatives has been conducted, indicating potential applications in cancer research (Liszkiewicz et al., 2003).

9. HIV-1 Inhibition

Benzyl 6-aminonicotinate derivatives have been studied for their effects on HIV-1 inhibition, showing promise in the development of new antiviral drugs (Nesterova et al., 2021).

10. Antiviral Activities

Some benzyl 6-aminonicotinate derivatives have shown antiviral activities, providing a basis for the development of new antiviral agents (Hu et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Benzyl 6-aminonicotinate, also known as Benzyl nicotinate , is primarily used as a rubefacient and vasodilator . It is often used in combination with analgesics in topical preparations .

Mode of Action

It is known to act as a catalyst in cyclic voltammetry, but the exact mechanism by which it facilitates electron transfer needs further investigation.

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c to maintain its stability and efficacy.

Result of Action

It is used in combination with analgesics to treat various conditions such as back pain, bursitis, osteoarthritis, periarthritis, rheumatism, sciatica, spondylosis, and acute nonspecific tenosynovitis . .

Action Environment

The action, efficacy, and stability of Benzyl 6-aminonicotinate can be influenced by various environmental factors. For instance, its storage conditions can significantly impact its stability and efficacy . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

properties

IUPAC Name |

benzyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFRFMFRNZBTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672352 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-aminonicotinate | |

CAS RN |

935687-49-3 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)